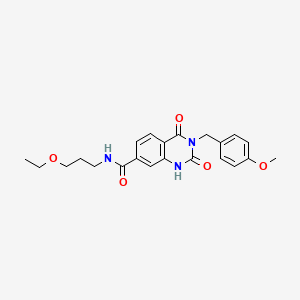![molecular formula C10H17NO2 B2926845 [(1'S,5'R)-Spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine CAS No. 2490344-61-9](/img/structure/B2926845.png)
[(1'S,5'R)-Spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
1,3-Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture .Molecular Structure Analysis
The molecular structure of 1,3-dioxolane is a five-membered ring with two oxygen atoms and three carbon atoms . The corresponding saturated 6-membered C4O2 rings are called dioxanes .Chemical Reactions Analysis
1,3-Dioxolanes offer stability against all types of nucleophiles and bases . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .Physical and Chemical Properties Analysis
1,3-Dioxolane has a molar mass of 74.08 g/mol, a density of 1.06 g/cm3, a melting point of -95 °C, and a boiling point of 75 °C .科学的研究の応用
Synthesis and Structural Analysis
Research in this area involves the synthesis of novel spirocyclic compounds and the analysis of their structures, which are critical for understanding their potential applications in drug discovery and material science. For instance, Chernykh et al. (2015) discuss the synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines, highlighting their potential as building blocks in drug discovery due to their structural similarity to cyclohexane scaffolds (Chernykh et al., 2015). This synthesis enables the exploration of spirocyclic compounds' role in optimizing ADME parameters of lead compounds.
Potential Bioactivity
The investigation of spirocyclic compounds also extends to evaluating their bioactivity. For example, Kolocouris et al. (1994) synthesized aminoadamantane derivatives, including spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, to assess their antiviral activity against a wide range of viruses. Some of these compounds showed significant inhibition of the cytopathicity of influenza A virus, suggesting the specificity of these derivatives as anti-influenza A virus agents (Kolocouris et al., 1994).
Catalytic and Synthetic Applications
Another area of interest is the development of catalytic processes that utilize spirocyclic compounds. For instance, the creation of spiro[indoline-3,4'-pyridin]-2-yl)carbamates via AgOTf/Ph3P-catalyzed tandem cyclizations showcases the versatility of spirocyclic scaffolds in synthesizing complex molecules with potential therapeutic applications. These syntheses are indicative of the structural diversity achievable with spirocyclic compounds and their relevance in medicinal chemistry (Liang et al., 2020).
Environmental Stability and Extraction
Research into the environmental stability and extraction methodologies of spirocyclic compounds, such as spiroxamine, reflects the broader applicability of these molecules beyond pharmaceuticals. Studies on the hydrolysis of spiroxamine and its extraction from soil demonstrate the practical aspects of handling these compounds in agricultural settings, contributing to the understanding of their environmental fate and impact (Rosales-Conrado, 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
[(1'S,5'R)-spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c11-7-9-2-1-8(9)10(4-3-9)12-5-6-13-10/h8H,1-7,11H2/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZBITFCTQKAKN-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1C3(CC2)OCCO3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1C3(CC2)OCCO3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2926762.png)
![(1S,4R)-4,7,7-Trimethyl-3-oxo-N-[2-(prop-2-enoylamino)ethyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2926765.png)
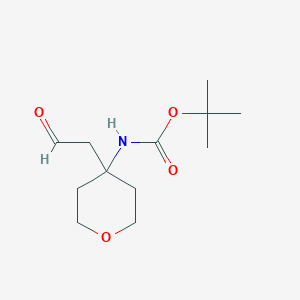
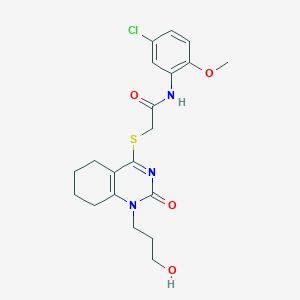
![2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2926770.png)
![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2926771.png)
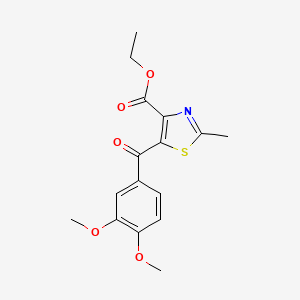

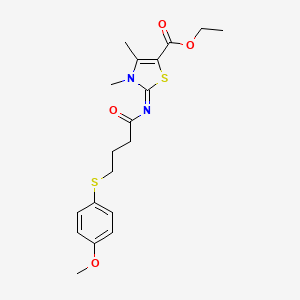
![5-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2926779.png)
![N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2926781.png)
![(Z)-3,5-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2926782.png)
![Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B2926783.png)
